molecular formula C7H9BrF2N4 B13077226 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13077226
M. Wt: 267.07 g/mol
InChI Key: QITOPACWXYTNKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutylmethylamine with 5-bromo-1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.

Chemical Reactions Analysis

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole compounds such as:

These compounds share the triazole ring structure, which contributes to their biological activities. this compound is unique due to its specific substituents, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C7H9BrF2N4

Molecular Weight

267.07 g/mol

IUPAC Name

5-bromo-1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrF2N4/c8-5-12-6(11)13-14(5)3-4-1-7(9,10)2-4/h4H,1-3H2,(H2,11,13)

InChI Key

QITOPACWXYTNKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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